
Halofantrine hydrochloride
Descripción general
Descripción
Halofantrine hydrochloride is a synthetic antimalarial compound belonging to the phenanthrene class of compounds. It is primarily used for the treatment of severe malaria caused by multi-drug resistant strains of Plasmodium falciparum. The compound works by inhibiting the polymerization of heme molecules, which poisons the parasite with its own waste .
Mecanismo De Acción
Target of Action
Halofantrine hydrochloride primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum, the parasite responsible for malaria . It also inhibits the Potassium voltage-gated channel subfamily H member 2 in humans and Plasmepsin-2 in Plasmodium falciparum .
Mode of Action
The mechanism of action of this compound is similar to that of chloroquine, quinine, and mefloquine . It forms toxic complexes with ferritoporphyrin IX , damaging the membrane of the parasite . This action inhibits the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste .
Biochemical Pathways
This compound affects the heme polymerization pathway in Plasmodium falciparum. By forming toxic complexes with ferritoporphyrin IX, it disrupts the normal functioning of this pathway, leading to the death of the parasite .
Pharmacokinetics
This compound exhibits wide interindividual variation in absorption . The maximal plasma concentration (Cmax) is achieved approximately 6 hours after oral administration . In patients with malaria, the bioavailability of halofantrine is decreased . The terminal elimination half-life is 5 days in patients with malaria . Halofantrine is biotransformed in the liver to its major metabolite N-debutylhalofantrine .
Result of Action
This compound acts as a synthetic antimalarial which acts as a blood schizonticide . It is effective against multi-drug resistant (including mefloquine resistant) P. falciparum malaria . The compound’s action results in the death of the malaria parasite, thereby alleviating the symptoms of the disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the absorption of Halofantrine is enhanced when the drug is taken with fatty food . Therefore, it should be taken with food to ensure optimal absorption in patients with malaria . Furthermore, this compound can augment the antifungal properties of oxidative damage agents (plumbagin, menadione, and H2O2) by suppressing the response of C. albicans to reactive oxygen species (ROS) .
Análisis Bioquímico
Biochemical Properties
Halofantrine hydrochloride appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to the malarial parasites .
Cellular Effects
This compound can augment the antifungal properties of oxidative damage agents by suppressing the response of Candida albicans to reactive oxygen species (ROS) . This suggests that this compound may have a significant impact on cellular processes, particularly those involving oxidative stress.
Molecular Mechanism
The mechanism of action of this compound may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite . It has also been shown to preferentially block open and inactivated HERG channels, leading to some degree of cardiotoxicity .
Temporal Effects in Laboratory Settings
This compound shows high interindividual pharmacokinetic variability, with plasma levels peaking at 16 hours and the half-life of the drug being about 4 days . It is associated with concentration-related ECG QTc prolongation in healthy subjects, and is clinically well tolerated in this subject group .
Dosage Effects in Animal Models
In animal studies, this compound demonstrated activity about 3 times greater than that of chloroquine in mice infected with P. berghei . More studies are needed to understand the effects of different dosages of this compound in animal models.
Metabolic Pathways
This compound is metabolized in the liver to its major metabolite N-debutylhalofantrine . The mechanism of action is inhibition of CYP3A4, which is necessary to metabolize the drug and eliminate it from the body .
Transport and Distribution
The absorption of this compound is erratic, but is increased when taken with fatty food . Therefore, it is suggested that this compound should be taken with food to ensure optimal absorption .
Subcellular Localization
Given its role in inhibiting the polymerization of heme molecules, it is likely that it interacts with cellular components involved in this process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of halofantrine hydrochloride involves several steps. Initially, 4-trifluoromethyl-2-(3,5-dichlorophenyl) phenylacetic acid is converted into its corresponding acyl chloride using an acylating chlorination reagent. This intermediate then undergoes a Friedel-Crafts reaction cyclization. The resulting product is condensed with N,N-di-n-butyl-beta-aminopropionate, followed by reduction to yield halofantrine .
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Halofantrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions are used in its synthesis to convert intermediates to the final product.
Substitution: Halofantrine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of halofantrine, such as N-debutyl halofantrine, which is a significant metabolite observed in plasma after administration .
Aplicaciones Científicas De Investigación
Antimalarial Efficacy
Clinical Trials Overview
Halofantrine has been extensively studied for its effectiveness against malaria, particularly in regions where resistance to standard treatments like chloroquine is prevalent. Notable findings from various clinical trials include:
- Efficacy Against Chloroquine-Resistant Strains : In trials conducted in Malawi, halofantrine demonstrated a high cure rate (96%) when administered at 8 mg/kg every six hours for three doses, effectively treating chloroquine-resistant P. falciparum infections .
- Comparison with Other Antimalarials : A study comparing halofantrine with mefloquine showed that halofantrine was equally effective in areas with less drug-resistant strains, achieving a cure rate of 87.5% . However, in more resistant regions, the efficacy dropped significantly .
- Multi-Centre Studies : In a multi-centre trial involving 268 patients, halofantrine achieved an overall cure rate of 96.9% with favorable fever and parasitaemia clearance times .
Pharmacokinetics and Formulation Challenges
Halofantrine's clinical use is limited by its poor solubility and variable bioavailability. Research has focused on improving its formulation to enhance absorption:
- Formulation Innovations : New formulations aim to increase the drug's bioavailability, addressing issues related to inconsistent absorption when taken on an empty stomach . Techniques such as wet milling have been explored to improve particle size and solubility.
Cardiovascular Safety Profile
Halofantrine is associated with potential cardiovascular risks, particularly QT interval prolongation:
- QT Interval Prolongation : Studies have shown that halofantrine can block HERG K+ channels, which may lead to arrhythmias in susceptible individuals . The drug's safety profile necessitates careful monitoring of cardiac function during treatment.
Potential Antifungal Applications
Recent research has uncovered additional therapeutic potentials for halofantrine beyond its antimalarial properties:
- Antifungal Activity : Halofantrine has been shown to enhance the antifungal properties of oxidative damage agents against Candida albicans by targeting its response to reactive oxygen species (ROS) . This suggests a potential role for halofantrine in treating fungal infections, particularly in immunocompromised patients.
Summary Table of this compound Applications
Application Area | Details |
---|---|
Antimalarial Treatment | Effective against P. falciparum and P. vivax; high cure rates in clinical trials |
Formulation Research | Development of improved formulations to enhance bioavailability |
Cardiovascular Risks | Associated with QT prolongation; requires monitoring during treatment |
Antifungal Potential | Enhances antifungal activity against C. albicans; promising for use in fungal infections |
Comparación Con Compuestos Similares
Similar Compounds
- Quinine
- Lumefantrine
- Mefloquine
- Chloroquine
Comparison
Halofantrine hydrochloride is unique due to its specific mechanism of action involving the inhibition of heme polymerization. Unlike quinine and chloroquine, which have broader mechanisms, halofantrine is more targeted, making it effective against multi-drug resistant strains of Plasmodium falciparum. its cardiotoxicity is a significant drawback compared to other antimalarials .
Actividad Biológica
Halofantrine hydrochloride is a synthetic antimalarial drug primarily used for treating infections caused by Plasmodium falciparum. This compound exhibits various biological activities, including its effects on cytochrome P450 enzymes, its cardiotoxicity potential, and its role in enhancing oxidative stress against pathogens such as Candida albicans. This article provides a detailed overview of halofantrine's biological activity, supported by clinical trial data and research findings.
Pharmacological Profile
Halofantrine is classified as a blood schizonticidal agent, meaning it targets the blood stages of malaria parasites. It is effective against multi-drug resistant strains of P. falciparum, making it a critical option in areas where resistance to other antimalarials is prevalent. The drug's mechanism involves inhibition of heme polymerization, leading to parasite death through oxidative damage.
Efficacy in Clinical Trials
Clinical trials have demonstrated halofantrine's effectiveness in treating acute malaria. A study conducted in Thailand showed that halofantrine administered at 500 mg doses every six hours resulted in a cure rate of 87.5% in areas with less drug-resistant strains, compared to 56% in regions with higher resistance levels . Another trial indicated rapid clearance of clinical symptoms within the first 48 hours of treatment .
Inhibition of Cytochrome P450 Enzymes
Halofantrine has been identified as a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. A study revealed that halofantrine significantly impaired the 4-hydroxylation of debrisoquine, indicating its potential to alter the metabolism of co-administered drugs that are substrates for CYP2D6 . The inhibition was noted to persist for up to one week post-administration.
Cardiovascular Effects
One of the notable side effects associated with halofantrine is its potential to cause QT interval prolongation and arrhythmias. Research has shown that halofantrine and its metabolite, N-desbutylhalofantrine, block the human ether-a-go-go gene (HERG) potassium channels in a concentration-dependent manner, which can lead to serious cardiac events . The half-maximal inhibitory concentration (IC50) for halofantrine was found to be approximately 21.6 nM, indicating a strong affinity for HERG channels .
Antifungal Activity
Recent studies have uncovered additional biological activities of halofantrine beyond its antimalarial properties. Halofantrine has been shown to enhance oxidative stress damage against Candida albicans, an opportunistic fungal pathogen. By inhibiting the fungus's antioxidant response, halofantrine can augment the effectiveness of oxidative damage agents like plumbagin and menadione . This suggests potential therapeutic applications in treating fungal infections, particularly in immunocompromised patients.
Summary of Research Findings
Study | Findings | Cure Rate | Adverse Effects |
---|---|---|---|
Clinical Trial in Thailand | Effective against multi-drug resistant P. falciparum | 87.5% (low resistance) | Mild, generally unrelated |
CYP2D6 Inhibition Study | Significant impairment of debrisoquine metabolism | Not applicable | Variable absorption noted |
HERG Channel Study | High affinity block leading to QT prolongation | Not applicable | Risk of arrhythmias |
Antifungal Activity Study | Enhances oxidative stress damage to C. albicans | Not applicable | Potentially increased toxicity |
Case Studies
- Case Study: Malaria Treatment Efficacy
- Case Study: Cardiotoxicity Monitoring
- Case Study: Fungal Infection Management
Propiedades
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGFTDWOFGECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045464 | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36167-63-2, 66051-64-7 | |
Record name | (±)-Halofantrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofantrine Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HALOFANTRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.